piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone

Medicinal Chemistry Fragment-Based Screening Assay Reproducibility

This compound is a privileged fragment hit with XLogP 2.6, zero HBD, and only 2 rotatable bonds—ideal for CNS lead optimization. Unlike morpholine or piperazine analogs, its rigid piperidine-pyrrole core minimizes hydrogen-bonding penalties during BBB transit, ensuring reproducible SAR. Supplied at ≥98% purity, it delivers reliable dose-response data for fragment-based screening and target-engagement studies. Buy from verified suppliers to secure consistent quality for your neuroscience or oncology programs.

Molecular Formula C16H18N2O
Molecular Weight 254.333
CAS No. 439097-44-6
Cat. No. B2578845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidino[4-(1H-pyrrol-1-yl)phenyl]methanone
CAS439097-44-6
Molecular FormulaC16H18N2O
Molecular Weight254.333
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
InChIInChI=1S/C16H18N2O/c19-16(18-12-2-1-3-13-18)14-6-8-15(9-7-14)17-10-4-5-11-17/h4-11H,1-3,12-13H2
InChIKeyIPROXEHVSRNGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone (CAS 439097-44-6): A Pyrrole-Piperidine Ketone Building Block for Medicinal Chemistry


Piperidino[4-(1H‑pyrrol‑1‑yl)phenyl]methanone (CAS 439097‑44‑6) is a heterocyclic ketone comprising a piperidine amide linked to a 4‑(1H‑pyrrol‑1‑yl)phenyl group [1]. With a molecular formula C16H18N2O and molecular weight 254.33 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry [1]. The compound is commercially available at ≥98% purity from multiple suppliers, making it suitable for fragment‑based screening and lead optimization campaigns .

Why Generic Substitution of Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone with In‑Class Analogs Fails


Structurally similar piperidine‑pyrrole ketones may appear interchangeable, but minor modifications to the heterocyclic amine or aryl substitution pattern can drastically alter physicochemical properties, binding affinities, and metabolic stability [1]. Without precise control over the piperidine ring size, pyrrole substitution position, and carbonyl linker geometry, researchers risk selecting analogs with divergent logP, hydrogen‑bonding capacity, or conformational flexibility, undermining SAR reproducibility [2]. The following quantitative evidence demonstrates exactly where the target compound differs from its closest comparators.

Product‑Specific Quantitative Evidence Guide for Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone


High Purity (≥98%) Minimizes Batch‑to‑Batch Variability in Biological Assays

The target compound is supplied at ≥98% purity by HPLC , compared to the ≥95% purity typical for many building block analogs in the same chemical space [1]. A difference of at least 3 percentage points reduces the likelihood of confounding biological activity by impurities in dose‑response and binding assays.

Medicinal Chemistry Fragment-Based Screening Assay Reproducibility

Optimized Lipophilicity (XLogP3 = 2.6) Aligns with CNS Drug‑Like Space

The computed XLogP3‑AA of the target compound is 2.6 [1], which falls within the established optimal CNS drug range of logP 1–4 [2]. For comparison, the pyrrolidine analog (pyrrolidin‑1‑yl)(4‑(1H‑pyrrol‑1‑yl)phenyl)methanone is predicted to have an XLogP of approximately 2.0 due to the smaller ring, a Δ of 0.6 log units that can significantly influence membrane permeability and CNS distribution.

CNS Drug Discovery Lipophilicity ADME Profiling

Zero Hydrogen Bond Donors Favor Blood‑Brain Barrier Penetration

With a computed hydrogen bond donor (HBD) count of 0 [1], the target compound avoids the CNS exclusion commonly associated with HBD ≥1 in many blood‑brain barrier penetration models [2]. In contrast, the morpholine analog (HBD=0 but HBA=3 vs. target HBA=1) and piperazine analog (HBD=1, HBA=3) introduce additional hydrogen‑bonding features that reduce BBB permeability.

Blood‑Brain Barrier CNS Penetrance Hydrogen Bonding

Low Rotatable Bond Count (2) Reduces Conformational Entropy for Target Binding

The target compound possesses only 2 rotatable bonds [1], compared to an average of 5–6 for typical oral drugs [2]. This rigidity may translate to a lower entropic penalty upon target binding, potentially enhancing binding affinity relative to more flexible analogs such as the ethyl-linked piperidine derivatives that introduce additional rotatable bonds.

Conformational Rigidity Binding Affinity Drug-Likeness

Best Research and Industrial Application Scenarios for Piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone


Fragment-Based Screening Library Design

With its low molecular weight (254.33 g/mol), optimal lipophilicity (XLogP 2.6), and minimal hydrogen‑bonding features, the compound is an ideal fragment hit. Its high purity (≥98%) ensures reliable dose–response data, while its rigidity (2 rotatable bonds) facilitates structure‑based optimization [1][2].

CNS‑Targeted Lead Optimization

The compound’s CNS‑favorable profile—XLogP within the 1–4 range, zero HBD, and low HBA count—positions it as a privileged starting point for neuroscience programs. Unlike morpholine or piperazine analogs, it minimizes hydrogen‑bonding penalties during BBB transit [3].

Chemical Biology Probe Development

The compound’s synthetic accessibility via the piperidine amide linkage and its commercial availability at high purity make it a practical scaffold for installing photoaffinity labels or fluorescent tags, enabling target‑engagement studies [1][2].

Structure–Activity Relationship (SAR) Campaigns

The rigid core (2 rotatable bonds) and defined lipophilicity provide a reproducible baseline for evaluating the effect of peripheral substitutions on potency, selectivity, and ADME properties [2].

Quote Request

Request a Quote for piperidino[4-(1H-pyrrol-1-yl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.